

2-Chloro-4-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(trifluoromethyl)pyridine
Cat. No.:	B1345723

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-(trifluoromethyl)pyridine**: Properties, Synthesis, and Applications

Introduction

2-Chloro-4-(trifluoromethyl)pyridine, identified by CAS Number 81565-18-6, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development.^[1] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 2-position and a potent electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position, imparts a unique reactivity profile that makes it an invaluable building block in organic synthesis.

The strategic incorporation of the trifluoromethyl group is a cornerstone of modern drug design, often conferring enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved binding affinity to biological targets.^[2] The chlorine atom, meanwhile, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of this important intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **2-Chloro-4-(trifluoromethyl)pyridine** are crucial for its handling, storage, and application in synthetic protocols. It typically appears as a colorless to light yellow liquid.[\[3\]](#)

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	81565-18-6	[3] [4]
Molecular Formula	C ₆ H ₃ ClF ₃ N	[3] [4]
Molecular Weight	181.54 g/mol	[3] [4]
Appearance	Colorless to light yellow liquid/oil	[1] [3]
Melting Point	-19 °C	[3] [5]
Boiling Point	146-147 °C (lit.)	[5] [6]
Density	1.411 - 1.417 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.4490 (lit.)	[3]
Flash Point	58.1 °C / 127 °F	[3] [5]
Solubility	Sparingly soluble in Methanol; Soluble in Chloroform	[3] [5]
pKa	-1.34 (Predicted)	[3] [5]
LogP	2.75	[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **2-Chloro-4-(trifluoromethyl)pyridine**.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural verification. The gauge-independent atomic orbital (GIAO) method has been used

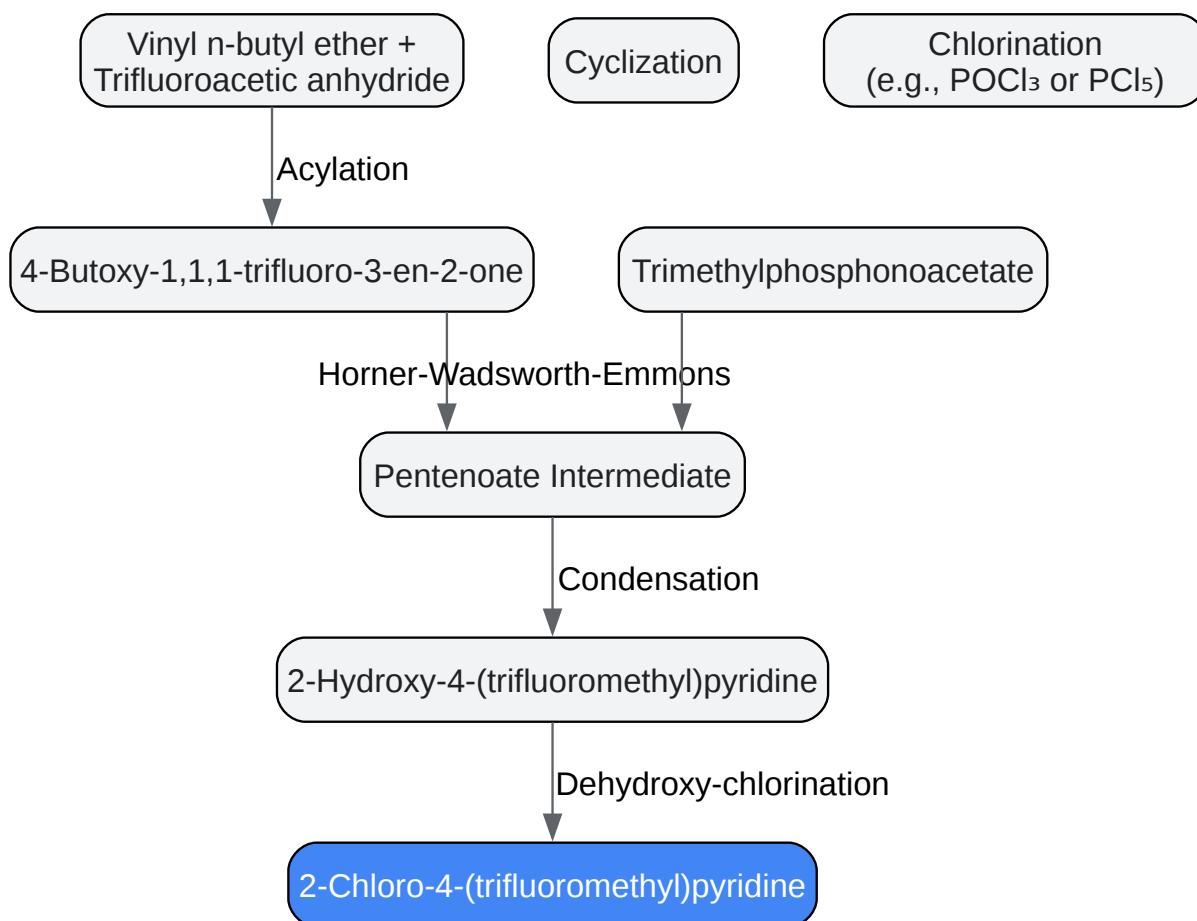
for theoretical calculations of chemical shifts, which show good agreement with experimental data.[7]

- Infrared (IR) and Raman Spectroscopy: Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra provide detailed information about the vibrational modes of the molecule. Key vibrational bands corresponding to C-C stretching, C-H bending, and the characteristic vibrations of the C-Cl and C-CF₃ bonds have been identified and assigned through density functional theory (DFT) calculations.[7]
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of the compound. [8]

Synthesis Pathway

While several synthetic routes to **2-Chloro-4-(trifluoromethyl)pyridine** exist, a common approach involves the construction of the pyridine ring followed by chlorination. One modern, scalable method starts from readily available materials and proceeds through a cyclocondensation reaction.[9]

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **2-Chloro-4-(trifluoromethyl)pyridine**.

Experimental Protocol: Synthesis via Chlorination of Pyridone

This protocol is based on the final chlorination step, a common transformation in pyridine chemistry.[10] The precursor, 2-Hydroxy-4-(trifluoromethyl)pyridine, can be synthesized via the route shown above or other published methods.

- Setup: To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and N,N-dimethylformamide (DMF, ~1.5 mL per gram of starting material).

- Reagent Addition: At room temperature, carefully add phosphorus pentachloride (PCl_5) (2.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
- Reaction: Stir the reaction mixture at room temperature for 5 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
- Work-up: Carefully pour the reaction mixture into ice water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Isolation: Purify the resulting crude product by vacuum distillation to yield **2-chloro-4-(trifluoromethyl)pyridine** as a colorless liquid.[\[10\]](#)

Causality Note: Phosphorus pentachloride (PCl_5) or phosphorus oxychloride (POCl_3) are effective reagents for converting the more stable 2-pyridone tautomer into the corresponding 2-chloropyridine. The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion.

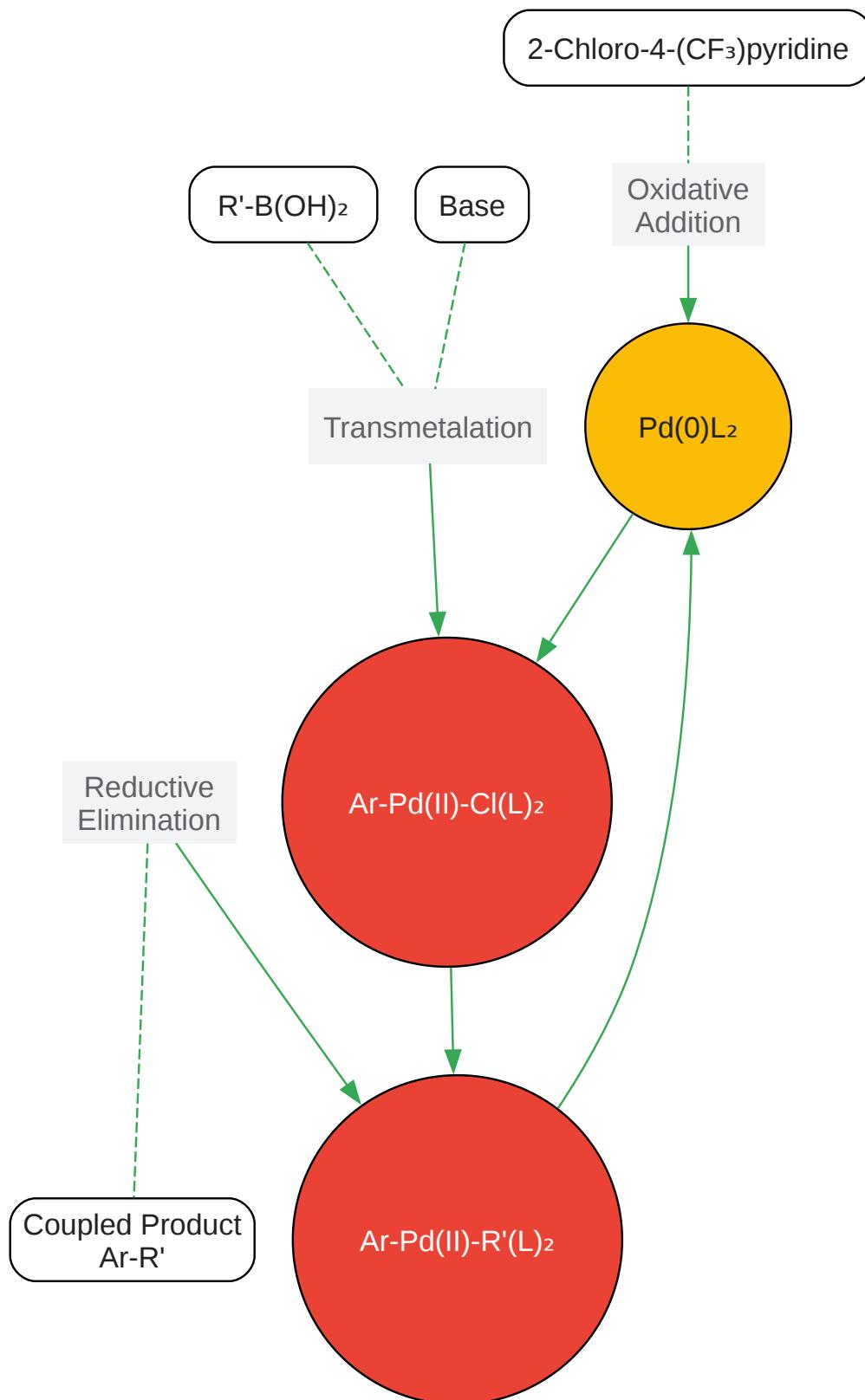
Chemical Reactivity and Key Transformations

The reactivity of **2-Chloro-4-(trifluoromethyl)pyridine** is dominated by the electronic properties of its substituents. The $-\text{CF}_3$ group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing C2 position.

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The chloro group at the C2 position is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which uses a boronic acid or ester, is a cornerstone of modern synthesis for creating biaryl structures prevalent in pharmaceuticals.

Diagram: Suzuki Coupling Catalytic Cycle



[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki coupling of **2-Chloro-4-(trifluoromethyl)pyridine**.

Experimental Protocol: General Suzuki Coupling

- Inert Atmosphere: To an oven-dried flask, add **2-Chloro-4-(trifluoromethyl)pyridine** (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
- Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LCMS.
- Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be reliably monitored by LCMS. The disappearance of the starting material (m/z 181) and the appearance of the product's molecular ion peak provide a clear and quantitative measure of conversion, ensuring the protocol's integrity.

Applications in Research and Development

2-Chloro-4-(trifluoromethyl)pyridine is a valuable precursor for a wide range of high-value molecules.

- Pharmaceuticals: It is a key intermediate in the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor. The trifluoromethylpyridine motif is present in numerous active pharmaceutical ingredients (APIs) and clinical candidates, valued for its ability to enhance pharmacokinetic properties.[11][12]
- Agrochemicals: This compound and its derivatives are used to synthesize herbicides and fungicides.[9][13] The trifluoromethyl group often increases the biological efficacy of these

agents.[13]

- Material Science: It serves as a precursor for synthesizing ligands like 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, which are used in coordination chemistry and the development of functional materials.[3][6]

Safety and Handling

Proper handling and storage are critical when working with **2-Chloro-4-(trifluoromethyl)pyridine**.

- Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant. It is a combustible liquid.
- Precautionary Statements: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Work in a well-ventilated fume hood. Avoid breathing vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Keep away from heat, sparks, and open flames.

Conclusion

2-Chloro-4-(trifluoromethyl)pyridine is a cornerstone building block for modern chemical synthesis. Its unique electronic properties, conferred by the strategically placed chloro and trifluoromethyl groups, provide a gateway to complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity profile enables researchers and drug development professionals to leverage its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]
- 5. 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 [amp.chemicalbook.com]
- 6. 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-4-(trifluoromethyl)pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345723#2-chloro-4-trifluoromethyl-pyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com